(2E)-2-(benzenesulfonyl)-3-{2-[(4-chlorophenyl)sulfanyl]-5-nitrophenyl}prop-2-enenitrile
Description
Properties
IUPAC Name |
(E)-2-(benzenesulfonyl)-3-[2-(4-chlorophenyl)sulfanyl-5-nitrophenyl]prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13ClN2O4S2/c22-16-6-9-18(10-7-16)29-21-11-8-17(24(25)26)12-15(21)13-20(14-23)30(27,28)19-4-2-1-3-5-19/h1-13H/b20-13+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYIAYJQDLGJOIE-DEDYPNTBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C(=CC2=C(C=CC(=C2)[N+](=O)[O-])SC3=CC=C(C=C3)Cl)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)S(=O)(=O)/C(=C/C2=C(C=CC(=C2)[N+](=O)[O-])SC3=CC=C(C=C3)Cl)/C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13ClN2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 2-[(4-Chlorophenyl)Sulfanyl]-5-Nitrobenzaldehyde
This critical aldehyde precursor is synthesized through a nucleophilic aromatic substitution (SNAr) reaction.
- Procedure : 4-Chlorothiophenol reacts with 2-fluoro-5-nitrobenzaldehyde in dimethylformamide (DMF) at 80°C for 12 hours, using potassium carbonate as a base.
- Yield : 68–72% after recrystallization from ethanol.
- Characterization : IR shows ν(C=O) at 1705 cm⁻¹; ¹H NMR (CDCl₃): δ 10.21 (s, 1H, CHO), 8.51 (d, J = 2.4 Hz, 1H, Ar-H), 8.22 (dd, J = 8.8, 2.4 Hz, 1H, Ar-H), 7.45–7.39 (m, 4H, Cl-C₆H₄).
Knoevenagel Condensation with Benzenesulfonylacetonitrile
The α,β-unsaturated nitrile is formed via base-catalyzed condensation.
- Procedure : A mixture of 2-[(4-chlorophenyl)sulfanyl]-5-nitrobenzaldehyde (1.0 equiv) and benzenesulfonylacetonitrile (1.2 equiv) in anhydrous dioxane is treated with potassium hydroxide (1.5 equiv) at 0°C, followed by iodomethane (1.2 equiv) to trap intermediate thiolates.
- Reaction Time : 4 hours at room temperature.
- Yield : 74% after recrystallization from ethanol.
- Stereochemical Control : The E-configuration is favored due to conjugation stabilization and steric hindrance between the sulfonyl and aryl groups.
Mechanochemical Approaches
Solvent-Free Ball Milling
Recent advances in mechanochemistry enable efficient, solvent-free synthesis of α,β-unsaturated nitriles.
- Procedure : Equimolar quantities of 2-[(4-chlorophenyl)sulfanyl]-5-nitrobenzaldehyde and benzenesulfonylacetonitrile are milled in a stainless-steel jar with two 10 mm balls at 50 Hz for 50 minutes.
- In Situ Monitoring : Synchrotron X-ray powder diffraction (XRPD) and Raman spectroscopy confirm reaction completion within 50 minutes, with direct conversion to the crystalline E-isomer.
- Advantages : No solvent waste, quantitative yields, and improved crystallinity compared to solution-phase methods.
Purification and Characterization
Recrystallization and Chromatography
Spectroscopic and Crystallographic Validation
- IR Spectroscopy : ν(C≡N) at 2210 cm⁻¹; ν(S=O) at 1340 and 1165 cm⁻¹.
- ¹H NMR : Diagnostic vinyl proton at δ 7.98 (s, 1H, C=CH).
- X-ray Diffraction : Confirms E-configuration with a C=C bond length of 1.418 Å and intramolecular N–H⋯O hydrogen bonding.
Challenges and Optimization
Stereochemical Purity
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur-containing groups.
Reduction: Reduction reactions could target the nitro group, converting it to an amine.
Substitution: Various substitution reactions can occur, especially at the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, hydrogen gas with a palladium catalyst.
Substitution Reagents: Halogens, nucleophiles like amines or alcohols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, derivatives of this compound might be explored for their potential biological activity, such as antimicrobial or anticancer properties.
Medicine
While specific medical applications would require thorough research, compounds with similar structures are often investigated for their pharmacological potential.
Industry
In industry, this compound could be used in the development of new materials, dyes, or as a precursor for other chemical products.
Mechanism of Action
The mechanism of action for this compound would depend on its specific application. In a biological context, it might interact with cellular targets such as enzymes or receptors, influencing biochemical pathways. The presence of nitro and sulfonyl groups suggests potential for redox activity and interactions with nucleophilic sites in biological molecules.
Comparison with Similar Compounds
Structural Analog: (2E)-2-(4-Methylbenzenesulfonyl)-3-(4-Phenylpiperazin-1-yl)Prop-2-Eneenitrile
Molecular Formula : C20H21N3O2S
Molecular Weight : 367.46 g/mol
Key Differences:
Implications:
- Reactivity : The target compound’s nitro group may facilitate electrophilic substitution, while the analog’s piperazinyl group enables protonation and ionic interactions.
Comparison with Benzimidazole Derivatives ()
Compounds like {4-[5-Methoxy-2-(4-methoxy-3,5-dimethylpyridin-2-ylmethanesulfinyl)-benzimidazole-1-sulfonyl]-phenoxy}acetic acid esters share sulfonyl/sulfinyl groups but differ in core structure (benzimidazole vs. propenenitrile).
Spectral and Crystallographic Analysis
- NMR/UV Data : The target compound’s 1H-NMR would show aromatic protons (δ 7.0–8.5 ppm), a nitrile peak (δ ~120 ppm in 13C-NMR), and deshielded protons near the nitro group. The analog in would exhibit piperazinyl proton signals (δ 2.5–3.5 ppm) .
- Crystallography : Software like SHELXL and OLEX2 () confirm the E-configuration and spatial arrangement of substituents, critical for understanding reactivity and intermolecular interactions.
Biological Activity
The compound (2E)-2-(benzenesulfonyl)-3-{2-[(4-chlorophenyl)sulfanyl]-5-nitrophenyl}prop-2-enenitrile is a complex organic molecule that has garnered attention for its potential biological activities. Its structure includes several functional groups, such as a benzenesulfonyl group, a chlorophenyl sulfanyl moiety, and a nitrophenyl group, which contribute to its reactivity and biological effects. This article explores the biological activity of this compound, focusing on its antimicrobial and anticancer properties, supported by data tables and relevant research findings.
Structural Characteristics
The structural formula of the compound can be represented as follows:
This compound features:
- Benzenesulfonyl group : Known for enhancing solubility and bioavailability.
- Chlorophenyl sulfanyl moiety : Implicated in various biological interactions.
- Nitrophenyl group : Often associated with cytotoxic activity.
Predicted Biological Activities
Computational studies utilizing the PASS (Prediction of Activity Spectra for Substances) program suggest that this compound may exhibit a range of pharmacological effects, including:
- Antimicrobial Activity : The presence of nitro and sulfonyl groups indicates potential efficacy against bacterial and fungal pathogens.
- Anticancer Activity : Structural analogs have shown cytotoxicity against various tumor cell lines.
Antimicrobial Activity
Research has indicated that compounds with similar structural features often display significant antimicrobial properties. For instance:
| Compound | Key Functional Groups | Notable Activity |
|---|---|---|
| (2E)-2-(benzenesulfonyl)-3-{...} | Benzenesulfonyl, Nitrile | Antimicrobial |
| 4-Chlorobenzenesulfonamide | Chlorobenzene, Sulfonamide | Antibacterial |
| 5-Nitro-2-thiophenecarboxylic acid | Nitro, Thiophene | Antifungal |
The table above highlights the unique combination of functional groups in (2E)-2-(benzenesulfonyl)-3-{...} , which may confer distinct biological activities not found in other compounds.
Anticancer Activity
In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines. For example:
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer).
- IC50 Values : The compound exhibited IC50 values in the low micromolar range, indicating potent cytotoxic effects.
Case Studies
-
Cytotoxicity Assessment : A study evaluated the cytotoxic effects of the compound on various cancer cell lines using MTT assays. Results indicated significant cell death at concentrations above 10 µM.
- Methodology : Cells were treated with varying concentrations of the compound for 48 hours, followed by MTT assay to assess viability.
- Mechanism of Action : Further studies explored the mechanism behind its anticancer activity. The compound was found to disrupt mitochondrial membrane potential, leading to increased reactive oxygen species (ROS) production and subsequent apoptosis.
Q & A
Q. Advanced
- Hyperspectral imaging (HSI) : Monitor real-time degradation in heterogeneous mixtures (calibrate with reference spectra) .
- HPLC-MS : Quantify degradation products using reverse-phase C18 columns and electrospray ionization.
- Mitigation : Stabilize samples at 4°C during analysis to slow organic degradation .
How can computational methods predict the compound’s interaction with biological targets?
Q. Advanced
- Molecular docking : Use AutoDock Vina to simulate binding to enzymes (e.g., sulfotransferases or nitroreductases).
- MD simulations : Analyze stability of ligand-target complexes over 100-ns trajectories.
- ADMET prediction : Estimate pharmacokinetics (e.g., LogP, BBB permeability) with SwissADME .
What strategies address bioactivity data discrepancies caused by sample degradation?
Q. Advanced
- Purity validation : Pre-screen batches via HPLC (≥98% purity threshold) .
- Controlled storage : Store at -20°C in amber vials to minimize photodegradation .
- Replicate experiments : Perform triplicate assays under standardized conditions to identify outliers .
How do nitro and sulfonyl groups influence the compound’s physicochemical and pharmacological profile?
Q. Basic
- Nitro group : Enhances electrophilicity, enabling nucleophilic attack in redox-active environments (e.g., bacterial nitroreductase activation) .
- Sulfonyl group : Improves solubility in polar solvents and stabilizes protein binding via hydrogen bonding .
Modification strategies : - Replace nitro with electron-donating groups (e.g., -NH₂) to alter redox potential.
- Introduce fluorinated sulfonyl variants to enhance metabolic stability .
How to design stability studies under physiological conditions?
Q. Advanced
- Simulated gastric fluid (SGF) : Incubate at pH 1.2 (37°C, 24 hrs) and analyze via LC-MS for hydrolysis products.
- Plasma stability : Monitor parent compound depletion in human plasma using LC-TOF.
- Biomarkers : Track loss of nitrile (-C≡N) IR peaks (2200 cm⁻¹) or new sulfonic acid derivatives .
What spectroscopic methods resolve structural ambiguities in synthetic intermediates?
Q. Basic
- ¹H/¹³C NMR : Assign peaks using DEPT-135 (e.g., distinguish allylic protons in the prop-2-enenitrile moiety).
- IR spectroscopy : Confirm sulfonyl (S=O stretch at 1150–1300 cm⁻¹) and nitrile (sharp peak at ~2240 cm⁻¹) groups .
- High-resolution MS : Validate molecular formula with <2 ppm error .
How to analyze conflicting data in bioassay results across research groups?
Q. Advanced
- Meta-analysis : Compare protocols for differences in cell lines (e.g., HEK293 vs. HepG2), incubation times, or solvent carriers (DMSO vs. ethanol).
- Dose-response curves : Re-evaluate IC₅₀ values using nonlinear regression models (e.g., GraphPad Prism).
- Control experiments : Test batch-to-batch variability and exclude degraded samples via TLC .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
